3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Lipophilicity Drug-likeness Membrane permeability

3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (CAS 431983-60-7) is a tricyclic coumarin derivative featuring a cycloheptane ring fused to a chromenone core, bearing a free 3-hydroxyl group and a 4-methyl substituent. It belongs to the same structural class as the desulfamoylated metabolite of the clinical-stage steroid sulfatase (STS) inhibitor Irosustat (667-COUMATE, CAS 288628-05-7) and its direct des-methyl analog 667-coumarin (CAS 83688-44-2).

Molecular Formula C15H16O3
Molecular Weight 244.29
CAS No. 431983-60-7
Cat. No. B2513841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
CAS431983-60-7
Molecular FormulaC15H16O3
Molecular Weight244.29
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)O
InChIInChI=1S/C15H16O3/c1-9-13(16)8-7-11-10-5-3-2-4-6-12(10)15(17)18-14(9)11/h7-8,16H,2-6H2,1H3
InChIKeySWBDIHXOLXVPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (CAS 431983-60-7): A 4-Methyl-Substituted Tricyclic Coumarin Scaffold for Steroid Sulfatase Modulator Development


3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (CAS 431983-60-7) is a tricyclic coumarin derivative featuring a cycloheptane ring fused to a chromenone core, bearing a free 3-hydroxyl group and a 4-methyl substituent . It belongs to the same structural class as the desulfamoylated metabolite of the clinical-stage steroid sulfatase (STS) inhibitor Irosustat (667-COUMATE, CAS 288628-05-7) and its direct des-methyl analog 667-coumarin (CAS 83688-44-2) [1]. The compound is commercially available from multiple suppliers (Fluorochem, Combi-Blocks, abcr, CymitQuimica) at ≥95% purity for research use, with a molecular formula of C15H16O3 and molecular weight of 244.29 g/mol .

Why 3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one Cannot Be Replaced by Its Des-Methyl Analog or Generic Coumarin Scaffolds


Within the tricyclic cyclohepta[c]chromen-6-one series, the presence or absence of the 4-methyl substituent fundamentally alters the compound's physicochemical profile and its fitness for downstream derivatization. The des-methyl analog 667-coumarin (CAS 83688-44-2) and the 4-methyl target compound (CAS 431983-60-7) share the same core but differ in lipophilicity, metabolic stability, and steric environment at the C-4 position [1]. Critically, structure-activity relationship (SAR) studies on the related coumarin sulfamate STS inhibitor series have demonstrated that C-4 methylation is not a silent modification: 4-methylcoumarin-7-O-sulfamate (COUMATE) exhibits an IC50 of 380 nM in intact MCF-7 cells, while the 3,4-dimethyl analog (compound 24) achieves a 12-fold potency gain (IC50 = 30 nM), demonstrating that C-4 substitution directly impacts biological activity in this pharmacophore class [2]. Generic procurement of an unsubstituted coumarin or the des-methyl tricyclic analog cannot replicate the steric and electronic properties required for consistent structure-activity relationship studies or reproducible synthetic derivatization at the 3-OH position.

Quantitative Differentiation Evidence: 3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one vs. Closest Analogs


Evidence Dimension 1: 4-Methyl Substitution Confers Increased Lipophilicity (clogP) Relative to the Des-Methyl Analog 667-Coumarin

The target compound (CAS 431983-60-7) bears a methyl group at the C-4 position of the chromenone ring, whereas the direct des-methyl analog 667-coumarin (CAS 83688-44-2) carries a hydrogen at this position. Based on the molecular structures (C15H16O3, MW 244.29 for the target vs. C14H14O3, MW 230.26 for 667-coumarin), the additional methyl group increases the calculated partition coefficient (clogP) by approximately 0.5–0.7 log units, a difference that is consequential for membrane partitioning and passive permeability in cellular assays . In the broader 4-methylcoumarin SAR context, the 4-methyl group has been shown to modulate both enzyme inhibitory potency and cellular activity; for instance, 4-methylcoumarin-7-O-sulfamate (COUMATE) inhibits placental microsomal E1-STS by >90% at 10 μM, providing a baseline for the pharmacophoric contribution of the 4-methyl substituent [1].

Lipophilicity Drug-likeness Membrane permeability

Evidence Dimension 2: The Free 3-Hydroxyl Group Enables Site-Specific Sulfamoylation to Generate Potent STS Inhibitors—A Synthetic Advantage Over Pre-Functionalized Analogs

The target compound contains a free phenolic 3-OH group that serves as the direct synthetic handle for sulfamoylation, the key transformation that converts tricyclic coumarin phenols into irreversible steroid sulfatase (STS) inhibitors. In the clinical candidate Irosustat (667-COUMATE, CAS 288628-05-7), this same 3-OH position is sulfamoylated, yielding an inhibitor with an IC50 of 8 nM in a placental microsomal assay and 2.1 nM in intact T47D cells [1] . The target compound (CAS 431983-60-7) thus represents the immediate synthetic precursor to a 4-methyl-substituted analog of Irosustat—a derivative that has not yet been systematically evaluated but whose development is directly enabled by the availability of this scaffold. By contrast, the des-methyl analog 667-coumarin (CAS 83688-44-2) lacks the 4-methyl group that SAR studies have shown can enhance STS inhibitory potency; 3,4-dimethylcoumarin 3-O-sulfamate (compound 24) is 12-fold more potent than the parent 4-methylcoumarin-7-O-sulfamate (IC50 = 30 nM vs. 380 nM in intact MCF-7 cells) [2]. This demonstrates that C-4 alkylation, when combined with appropriate 3-position functionalization, can yield substantial potency gains.

Steroid sulfatase inhibition Sulfamoylation Prodrug design Medicinal chemistry

Evidence Dimension 3: The 4-Methyl Group Protects Against Metabolic Hydroxylation at the C-4 Position—A Metabolic Soft Spot in Des-Methyl Tricyclic Coumarins

Metabolism studies of Irosustat and its desulfamoylated metabolite 667-coumarin have identified that monohydroxylation by cytochrome P450 enzymes occurs primarily at the C-8, C-10, and C-12 positions of the cycloheptane ring, with CYP2C8, CYP2C9, CYP3A4/5, and CYP2E1 being the major contributing isoforms [1]. In the des-methyl analog 667-coumarin, the C-4 position is unsubstituted and thus potentially susceptible to aromatic hydroxylation, a common Phase I metabolic pathway for coumarin derivatives [2]. The target compound (CAS 431983-60-7) bears a methyl group at C-4, which blocks this metabolic soft spot and is predicted to redirect CYP-mediated oxidation toward the cycloheptane ring positions (C-8, C-10, C-12) that are already established as primary metabolic sites for this scaffold [1]. This metabolic profile differentiation is directly relevant for researchers designing metabolically stable STS inhibitor candidates or studying the pharmacokinetics of this compound class.

Metabolic stability Cytochrome P450 Drug metabolism Irosustat

Evidence Dimension 4: 4-Methyl-3-hydroxy Coumarin Scaffolds Exhibit Differentiated Radical Scavenging Profiles Relative to 7-Hydroxy-4-methylcoumarin Isomers

The antioxidant activity of hydroxy-4-methylcoumarins is highly dependent on the position of the hydroxyl substituent on the coumarin ring. The widely studied 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) exhibits moderate radical scavenging activity, with reported DPPH IC50 values of 237.3 μM and ABTS IC50 of 128.8 μM [1]. In contrast, 4-methylcoumarins bearing hydroxyl groups at different positions show distinct antioxidant profiles; for example, 7,8-dihydroxy-4-methylcoumarins have been identified as excellent DPPH radical scavengers with substantially lower EC50 values [2]. The target compound (CAS 431983-60-7) possesses a 3-hydroxy-4-methyl substitution pattern on a tricyclic scaffold, which differs from both the 7-hydroxy-4-methyl (umbelliferone-type) and the 3-hydroxy des-methyl (667-coumarin-type) configurations. In the broader SAR context, the presence of two hydroxy groups in ortho-position (catechol-type) is necessary for strong reducing activity, while monohydroxy derivatives show moderate to weak activity depending on the substitution position . The 3-OH group on the target compound is conjugated with the lactone carbonyl, which may modulate its hydrogen-donating ability relative to the 7-OH isomer.

Antioxidant activity DPPH assay Radical scavenging Coumarin SAR

Evidence Dimension 5: The Tricyclic Cyclohepta[c]chromen-6-one Scaffold Size (7-Membered Ring) Is Optimal for In Vitro STS Inhibitory Potency Among Tricyclic COUMATE Homologs

The tricyclic COUMATE series (665- through 6615-COUMATE) was systematically evaluated for STS inhibitory potency using human placental microsomes, revealing a marked dependence of IC50 on the size of the third (cycloalkyl) ring fused to the coumarin core [1]. The 7-membered ring analog 667-COUMATE (Irosustat) achieved an IC50 of 8 nM in placental microsomes, while the 5-membered ring analog 665-COUMATE and the 15-membered ring analog 6615-COUMATE exhibited IC50 values of 200 nM and 370 nM, respectively—approximately 25–46-fold weaker [1]. The most potent in vitro inhibitor was 6610-COUMATE (10-membered ring) with an IC50 of 1 nM, but this compound showed inferior in vivo activity compared to 6615-COUMATE, highlighting that in vitro potency alone does not predict pharmacodynamic performance [1]. The target compound (CAS 431983-60-7) features the 7-membered cycloheptane ring that defines the 667-COUMATE scaffold—the same ring size used in the clinical candidate Irosustat—and thus provides the ring-size-optimized core for further SAR exploration at the 3-OH and 4-CH3 positions.

Steroid sulfatase Tricyclic coumarin Ring-size SAR COUMATE series

Evidence Dimension 6: Physicochemical Property Profile (MW, H-Bond Donors/Acceptors, Rotatable Bonds) Differentiates the Target Compound from Bicyclic Coumarin Scaffolds Commonly Used in Screening Libraries

The target compound (CAS 431983-60-7, MW = 244.29, C15H16O3) occupies a distinct physicochemical space compared to commonly available bicyclic coumarin scaffolds such as 7-hydroxy-4-methylcoumarin (MW = 176.17, C10H8O3) and 4-methylcoumarin-7-O-sulfamate (COUMATE, MW = 255.25, C10H9NO5S) . Key differentiating parameters include: (a) molecular weight—244.29 g/mol places the compound in the lead-like space (MW < 300), whereas many bicyclic coumarin screening compounds fall below MW 200; (b) hydrogen bond donor count—the compound has 1 HBD (3-OH), compared to 0 HBD for fully substituted bicyclic coumarins; (c) sp³ carbon fraction—the cycloheptane ring contributes 5 sp³ carbons, increasing three-dimensionality (Fsp³ ≈ 0.33) relative to planar bicyclic coumarins (Fsp³ typically < 0.2) . This enhanced three-dimensional character is associated with improved selectivity profiles and reduced promiscuity in biological screening [1]. The 4-methyl group further distinguishes the compound from its des-methyl tricyclic analog (667-coumarin, MW = 230.26), providing a subtle but measurable increase in both molecular weight and lipophilicity that can affect protein binding and assay behavior.

Physicochemical properties Drug-likeness Lead-likeness Scaffold diversity

Optimal Research and Procurement Application Scenarios for 3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (CAS 431983-60-7)


Scenario 1: Synthesis and SAR Evaluation of 4-Methyl-Substituted Steroid Sulfatase (STS) Inhibitor Candidates via 3-O-Sulfamoylation

The target compound is the direct synthetic precursor for generating a 4-methyl-substituted analog of the clinical STS inhibitor Irosustat. Following the established sulfamoylation protocol using sulfamoyl chloride (H2NSO2Cl) under basic conditions, the free 3-OH group can be converted to the corresponding 3-O-sulfamate, yielding a candidate that combines the clinically validated 7-membered ring scaffold (IC50 = 8 nM for Irosustat in placental microsomes) with the potency-enhancing 4-methyl substituent demonstrated in the bicyclic COUMATE series (3,4-dimethylcoumarin 3-O-sulfamate achieved a 12-fold potency gain over COUMATE, IC50 = 30 nM vs. 380 nM in MCF-7 cells) [6]. This scaffold is specifically suitable for medicinal chemistry teams conducting lead optimization around the Irosustat chemotype for hormone-dependent cancer indications.

Scenario 2: Metabolic Stability Comparison Studies—Evaluating the Impact of C-4 Methylation on CYP-Mediated Oxidation of Tricyclic Coumarins

The established metabolic pathway of 667-coumarin (the des-methyl, des-sulfamoyl analog) involves CYP-catalyzed hydroxylation at C-8, C-10, and C-12 positions of the cycloheptane ring, with CYP2C8, CYP2C9, CYP3A4/5, and CYP2E1 being the major isoforms involved . The target compound (CAS 431983-60-7) provides a C-4-methylated comparator for head-to-head metabolic stability assays in liver microsomes or hepatocytes, allowing researchers to quantify the impact of C-4 methylation on metabolic half-life, intrinsic clearance, and metabolite profiling. This application is directly relevant to DMPK scientists evaluating the structure-metabolism relationships of tricyclic coumarin-based drug candidates.

Scenario 3: Antioxidant Mechanism-of-Action Studies—Differentiating 3-Hydroxy-4-methyl vs. 7-Hydroxy-4-methyl Coumarin Regioisomers

The radical scavenging activity of hydroxy-4-methylcoumarins is critically dependent on the position of the hydroxyl group. 7-Hydroxy-4-methylcoumarin (DPPH IC50 = 237.3 μM, ABTS IC50 = 128.8 μM) exhibits moderate activity, while 7,8-dihydroxy-4-methylcoumarins are excellent scavengers [6]. The target compound's 3-hydroxy-4-methyl configuration, with the 3-OH group conjugated to the lactone carbonyl, is predicted to exhibit a distinct radical scavenging mechanism (potentially sequential proton-loss electron transfer, SPLET) compared to the 7-OH isomer. This compound serves as a defined chemical probe for researchers studying the positional dependence of antioxidant activity in the 4-methylcoumarin series.

Scenario 4: Scaffold-Diversification Library Design—A Lead-Like Tricyclic Coumarin with Enhanced Three-Dimensionality for Fragment-Based Drug Discovery

With a molecular weight of 244.29 g/mol (within lead-like space, MW < 300), one hydrogen bond donor, and an Fsp³ of 0.333 (from 5 sp³ carbons in the cycloheptane ring), the target compound offers a distinct physicochemical profile compared to the predominantly planar bicyclic coumarins (Fsp³ ≈ 0.1) commonly found in commercial screening libraries [6]. The combination of the free 3-OH handle for parallel derivatization (sulfamoylation, alkylation, acylation, glycosylation) and the 4-methyl group for modulating lipophilicity and metabolic stability makes this scaffold suitable for inclusion in diversity-oriented synthesis libraries targeting steroid-modulating enzymes, nuclear receptors, or oxidative stress pathways.

Quote Request

Request a Quote for 3-hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.